molecular formula C12H12ClFN2O2 B13111356 tert-Butyl5-chloro-6-fluoro-1H-indazole-1-carboxylate

tert-Butyl5-chloro-6-fluoro-1H-indazole-1-carboxylate

Cat. No.: B13111356
M. Wt: 270.69 g/mol
InChI Key: AXSVZQQWBZDFFD-UHFFFAOYSA-N
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Description

tert-Butyl5-chloro-6-fluoro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl5-chloro-6-fluoro-1H-indazole-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl5-chloro-6-fluoro-1H-indazole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of tert-Butyl5-chloro-6-fluoro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl5-chloro-6-fluoro-1H-indazole-1-carboxylate: Characterized by the presence of tert-butyl, chloro, and fluoro substituents.

    tert-Butyl5-chloro-1H-indazole-1-carboxylate: Lacks the fluoro substituent.

    tert-Butyl6-fluoro-1H-indazole-1-carboxylate: Lacks the chloro substituent.

Uniqueness

This compound is unique due to the combination of its substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12ClFN2O2

Molecular Weight

270.69 g/mol

IUPAC Name

tert-butyl 5-chloro-6-fluoroindazole-1-carboxylate

InChI

InChI=1S/C12H12ClFN2O2/c1-12(2,3)18-11(17)16-10-5-9(14)8(13)4-7(10)6-15-16/h4-6H,1-3H3

InChI Key

AXSVZQQWBZDFFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC(=C(C=C2C=N1)Cl)F

Origin of Product

United States

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